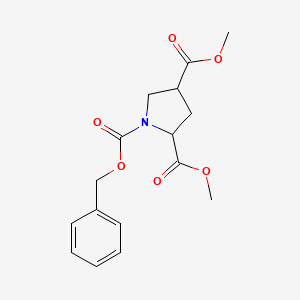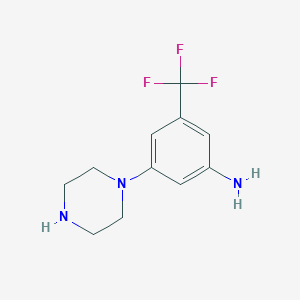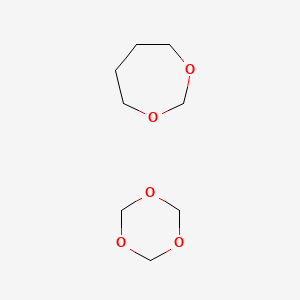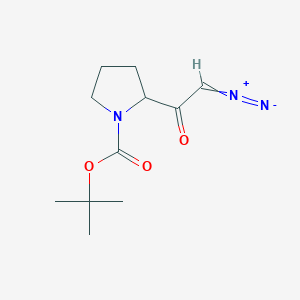
N-Boc-S-(tert-butyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-S-(tert-butyl)-L-cystéine : est un dérivé de l'acide aminé cystéine, où le groupe amino est protégé par un groupe tert-butyloxycarbonyle (Boc) et le groupe thiol est protégé par un groupe tert-butyle. Ce composé est couramment utilisé dans la synthèse peptidique et d'autres applications de synthèse organique en raison de sa stabilité et de sa facilité de déprotection.
Méthodes De Préparation
Voies de synthèse et conditions de réaction :
Protection du groupe amino : Le groupe amino de la L-cystéine est protégé en le faisant réagir avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine. Cette réaction se produit généralement dans un solvant organique comme le dichlorométhane à température ambiante.
Protection du groupe thiol : Le groupe thiol est protégé en le faisant réagir avec du bromure de tert-butyle en présence d'une base telle que l'hydrure de sodium. Cette réaction est généralement effectuée dans un solvant aprotique polaire comme le diméthylformamide à des températures élevées.
Méthodes de production industrielle : La production industrielle de la N-Boc-S-(tert-butyl)-L-cystéine suit des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont optimisées pour le rendement et la pureté, et les procédés sont conçus pour être rentables et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions :
Réactions de déprotection : Le groupe Boc peut être éliminé en utilisant des conditions acides, telles que le traitement avec de l'acide trifluoroacétique dans le dichlorométhane. Le groupe tert-butyle peut être éliminé en utilisant des acides forts comme l'acide chlorhydrique.
Réactions de substitution : Le groupe thiol peut subir des réactions de substitution avec divers électrophiles pour former des thioéthers.
Réactions d'oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réactifs et conditions courants :
Déprotection : Acide trifluoroacétique, acide chlorhydrique.
Substitution : Électrophiles comme les halogénoalcanes.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou l'iode.
Principaux produits :
Déprotection : L-cystéine.
Substitution : Thioéthers.
Oxydation : Disulfures, acides sulfoniques.
Applications De Recherche Scientifique
Chimie : La N-Boc-S-(tert-butyl)-L-cystéine est utilisée dans la synthèse de peptides et d'autres molécules organiques complexes. Elle sert de forme protégée de la cystéine, permettant des réactions sélectives sur d'autres groupes fonctionnels.
Biologie : Dans la recherche biologique, ce composé est utilisé pour étudier le rôle des résidus de cystéine dans les protéines et les enzymes. Il peut être incorporé dans des peptides et des protéines pour étudier leur structure et leur fonction.
Médecine : La N-Boc-S-(tert-butyl)-L-cystéine est utilisée dans le développement de produits pharmaceutiques, en particulier dans la synthèse de médicaments à base de peptides. Elle fournit une forme stable et protégée de la cystéine qui peut être sélectivement déprotégée dans des conditions douces.
Industrie : Ce composé est utilisé dans la production de divers produits chimiques et matériaux, y compris les polymères et les revêtements. Il est apprécié pour sa stabilité et sa polyvalence en synthèse chimique.
Mécanisme d'action
Le mécanisme d'action de la N-Boc-S-(tert-butyl)-L-cystéine implique principalement son rôle de dérivé de cystéine protégé. Le groupe Boc protège le groupe amino des réactions indésirables, tandis que le groupe tert-butyle protège le groupe thiol. Ces groupes protecteurs peuvent être sélectivement éliminés dans des conditions spécifiques, permettant des réactions contrôlées au niveau du résidu de cystéine. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des réactions étudiées.
Mécanisme D'action
The mechanism of action of N-Boc-S-(tert-butyl)-L-cysteine primarily involves its role as a protected cysteine derivative. The Boc group protects the amino group from unwanted reactions, while the tert-butyl group protects the thiol group. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions at the cysteine residue. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparaison Avec Des Composés Similaires
Composés similaires :
N-Boc-L-cystéine : similaire à la N-Boc-S-(tert-butyl)-L-cystéine, mais sans la protection tert-butyle sur le groupe thiol.
S-(tert-butyl)-L-cystéine : similaire à la N-Boc-S-(tert-butyl)-L-cystéine, mais sans la protection Boc sur le groupe amino.
N-Acétyl-S-(tert-butyl)-L-cystéine : similaire à la N-Boc-S-(tert-butyl)-L-cystéine, mais avec un groupe acétyle protégeant le groupe amino au lieu d'un groupe Boc.
Unicité : La N-Boc-S-(tert-butyl)-L-cystéine est unique en ce qu'elle offre une double protection pour les groupes amino et thiol, permettant une déprotection sélective et des réactions contrôlées. Cela la rend particulièrement utile dans des applications synthétiques complexes où des réactions sélectives sont nécessaires.
Propriétés
Formule moléculaire |
C12H23NO4S |
|---|---|
Poids moléculaire |
277.38 g/mol |
Nom IUPAC |
3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
Clé InChI |
OGARKMDCQCLMCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)


![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)






![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)

![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)
